Lcmv GP (61-80)

Description

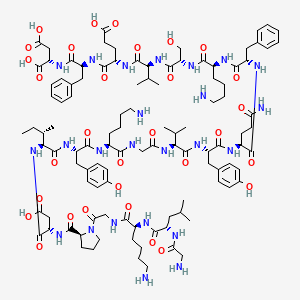

Structure

2D Structure

Properties

Molecular Formula |

C108H160N24O31 |

|---|---|

Molecular Weight |

2290.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C108H160N24O31/c1-9-61(8)91(131-102(156)78(52-87(142)143)124-104(158)81-30-22-46-132(81)85(139)56-115-93(147)69(28-17-20-44-110)117-97(151)73(47-58(2)3)116-83(137)54-112)107(161)126-77(51-65-33-37-67(135)38-34-65)99(153)118-68(27-16-19-43-109)92(146)114-55-84(138)129-89(59(4)5)105(159)125-76(50-64-31-35-66(134)36-32-64)100(154)120-71(39-41-82(113)136)95(149)122-74(48-62-23-12-10-13-24-62)98(152)119-70(29-18-21-45-111)94(148)128-80(57-133)103(157)130-90(60(6)7)106(160)121-72(40-42-86(140)141)96(150)123-75(49-63-25-14-11-15-26-63)101(155)127-79(108(162)163)53-88(144)145/h10-15,23-26,31-38,58-61,68-81,89-91,133-135H,9,16-22,27-30,39-57,109-112H2,1-8H3,(H2,113,136)(H,114,146)(H,115,147)(H,116,137)(H,117,151)(H,118,153)(H,119,152)(H,120,154)(H,121,160)(H,122,149)(H,123,150)(H,124,158)(H,125,159)(H,126,161)(H,127,155)(H,128,148)(H,129,138)(H,130,157)(H,131,156)(H,140,141)(H,142,143)(H,144,145)(H,162,163)/t61-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-/m0/s1 |

InChI Key |

FZOSFZDRHOCVOK-TVDVXXQISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Role of LCMV Glycoprotein Peptide (61-80) in Viral Immunology

Executive Summary: The Lymphocytic Choriomeningitis Virus (LCMV) model system has been foundational to modern immunology, offering critical insights into T-cell responses, viral persistence, and immunological memory.[1] Central to many of these studies is the glycoprotein-derived peptide spanning amino acids 61-80 (GP 61-80). This peptide constitutes an immunodominant, MHC class II-restricted epitope that elicits a robust and well-characterized CD4+ T-cell response, particularly in the C57BL/6 mouse model.[2] This guide provides an in-depth technical overview of the LCMV GP (61-80) epitope, its core characteristics, associated quantitative data, key experimental protocols, and its broad applications for researchers, scientists, and drug development professionals.

Introduction to the LCMV GP (61-80) Epitope

Lymphocytic choriomeningitis virus (LCMV) is a non-lytic arenavirus that has served as a powerful tool for studying the dynamics of antiviral immunity.[1][3] In C57BL/6 (H-2b) mice, the CD4+ T-cell response to LCMV infection is dominated by the recognition of a peptide derived from the viral glycoprotein, GP (61-80).[2] First identified by Oxenius et al. (1995), this epitope is presented by the I-Ab MHC class II molecule and is crucial for orchestrating the overall immune response, including providing "help" for B-cell and CD8+ T-cell functions. The availability of TCR transgenic mice (SMARTA) with CD4+ T cells specific for this epitope has further solidified its importance as a model antigen for dissecting CD4+ T-cell differentiation, function, and memory formation in both acute and chronic viral infections.

Core Epitope Characteristics and Immunobiology

The GP (61-80) peptide (Sequence: GLKGPDIYKGVYQFKSVEFD) is a 20-amino-acid fragment of the LCMV glycoprotein. Extensive research has refined the understanding of this epitope, revealing several key features:

-

Minimal Core Epitope: Studies using truncated peptides have identified an 11-amino-acid core motif, GP (67-77), as sufficient for inducing a majority of the IFN-γ response from specific CD4+ T-cell lines. In primary T cells, the GP (67-77) peptide often elicits a response of slightly greater magnitude than the full GP (61-80) peptide.

-

MHC Restriction: The primary recognition of GP (61-80) is by CD4+ T cells in the context of the I-Ab MHC class II molecule in H-2b mice.

-

Overlapping CD8+ T-Cell Epitope: Interestingly, the core GP (67-77) region also contains a nested, cryptic epitope that can be recognized by CD8+ T cells in the context of the Db MHC class I molecule. This overlap provides a unique system to study the interplay between CD4+ and CD8+ T-cell responses to the same peptide region.

-

Immunodominance: Following acute LCMV Armstrong infection, the response to GP (61-80) is one of the strongest and most consistently detected CD4+ T-cell responses, making it an immunodominant epitope.

Quantitative Analysis of GP (61-80)-Specific T-Cell Responses

The magnitude of the CD4+ T-cell response to GP (61-80) has been quantified in numerous studies. These data are critical for establishing baseline responses and evaluating the impact of immunological interventions.

| Parameter | Value | Experimental Context | Citation |

| Peptide Concentration (In Vitro) | 1 - 5 µg/mL | Standard concentration for stimulating splenocytes for intracellular cytokine staining (ICCS). | |

| Responding CD4+ T Cells (ICCS) | >10% of CD4+ T cells | Percentage of CD4+ T cells producing IFN-γ after peptide stimulation post-LCMV infection. | |

| Responding CD4+ T Cells (ICCS) | ~4.7% of endogenous CD4+ T cells | Percentage of endogenous CD4+ T cells producing IFN-γ/TNF post-LCMV infection (Day 8). | |

| Responding CD4+ T Cells (Tetramer) | 8.9 ± 0.4% of CD4+ T cells | Frequency of GP (61-80)-specific CD4+ T cells detected by I-Ab/GP66-77 tetramer (Day 8 post-infection). | |

| Responding CD4+ T Cells (2D Adhesion) | 33.7 ± 4.8% of CD4+ T cells | Frequency of GP (61-80)-specific CD4+ T cells detected by a high-sensitivity 2D adhesion analysis, indicating a large population of low-affinity, tetramer-negative cells. | |

| Functional Avidity (Cytokine Production) | 65.6 ± 5.7% | Percentage of tetramer-negative, GP (61-80)-specific CD4+ T cells producing TNF and/or IFN-γ after stimulation. |

Key Experimental Methodologies

The study of GP (61-80)-specific T cells relies on a set of well-established protocols.

Mouse and Virus Handling

-

Mice: C57BL/6 (H-2b) mice, typically 8-10 weeks old, are the standard model. TCR transgenic SMARTA mice, whose CD4+ T cells recognize GP (61-80), are frequently used for adoptive transfer experiments.

-

Virus Strains:

-

LCMV Armstrong (Arm): Used to study acute, self-limiting infections. A typical intraperitoneal (i.p.) dose is 2 x 10^5 plaque-forming units (PFU).

-

LCMV Clone 13 (Cl-13): A variant that establishes a persistent, chronic infection.

-

-

Peptide: The GP (61-80) peptide is synthesized and purified to >90-95% purity for use in T-cell assays.

Intracellular Cytokine Staining (ICCS)

This is the most common assay to functionally assess GP (61-80)-specific T cells.

-

Cell Preparation: Prepare a single-cell suspension from the spleen of an LCMV-infected mouse (typically 8 days post-infection for peak response).

-

In Vitro Stimulation: Culture 1-5 x 10^6 splenocytes for 5-6 hours in RPMI 1640 medium.

-

Add Stimulants: Add LCMV GP (61-80) peptide to a final concentration of 1-5 µg/mL.

-

Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (1 µg/mL), for the duration of the stimulation to trap cytokines intracellularly.

-

Optional Supplements: Recombinant human or murine IL-2 (20-50 U/mL) can be included in the culture.

-

Staining: After incubation, cells are stained for surface markers (e.g., anti-CD4, anti-CD44), then fixed, permeabilized, and stained for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).

-

Analysis: Analyze cells using a flow cytometer, gating on CD4+ lymphocytes to determine the percentage of cells producing specific cytokines.

Tetramer Staining

MHC class II tetramers allow for the direct visualization and quantification of antigen-specific T cells regardless of their functional state.

-

Tetramer: Use an I-Ab tetramer complexed with the core epitope peptide (often GP 66-77).

-

Staining: Incubate single-cell suspensions from spleen or other tissues with the fluorescently labeled tetramer according to the manufacturer's protocol, typically at 37°C.

-

Co-staining: Stain for surface markers like CD4, CD8, and CD44 to identify the specific T-cell population.

-

Analysis: Analyze by flow cytometry. The percentage of tetramer-positive cells within the CD4+ gate represents the frequency of GP (61-80)-specific T cells.

Generation of GP (61-80)-Specific T-Cell Lines

-

Infection: Infect a C57BL/6 mouse with LCMV Armstrong.

-

Spleen Harvest: Harvest the spleen 13 days post-infection.

-

Cell Preparation: Prepare a single-cell suspension and deplete CD8+ T cells using antibody-coated magnetic beads.

-

Culture: Culture the remaining cells at 5 x 10^6 cells/mL in cloning medium (e.g., RPMI 1640 with 8% FCS) supplemented with 1 µg/mL GP (61-80) peptide and human IL-2 (50 units/mL).

-

Restimulation: Periodically restimulate the T-cell lines with peptide-pulsed, irradiated splenocytes to maintain and expand the antigen-specific population.

Visualized Pathways and Workflows

Understanding the context in which GP (61-80) functions is critical. The following diagrams illustrate the key biological and experimental pathways.

Caption: MHC Class II antigen presentation pathway for the LCMV GP(61-80) epitope.

Caption: Experimental workflow for analyzing GP(61-80) specific T-cell responses.

Applications in Research and Drug Development

The reliability and robustness of the GP (61-80) model epitope have made it invaluable across several research domains:

-

T-Cell Memory and Exhaustion: By comparing the GP (61-80) response in acute (Armstrong) versus chronic (Clone 13) LCMV infection, researchers have delineated the molecular and functional signatures of effective T-cell memory versus T-cell exhaustion.

-

Vaccine Development: The peptide is used as a benchmark antigen in novel vaccine platforms. For instance, recombinant vaccinia virus or Listeria vectors expressing GP (61-80) have been developed to test their ability to elicit protective CD4+ T-cell immunity. This is crucial for designing vaccines that induce not just antibodies but also potent T-cell help.

-

Anti-Tumor Immunity: Tumor models have been engineered to express LCMV glycoprotein epitopes, including GP (61-80). This allows researchers to study the dynamics of tumor-specific CD4+ T cells and test the efficacy of immunotherapies, such as checkpoint blockades, in combination with epitope-based vaccines.

-

Autoimmunity Studies: Transgenic mouse models expressing LCMV glycoprotein in specific tissues (e.g., pancreatic islets or oligodendrocytes) have been instrumental in understanding how a viral infection can trigger autoimmune disease through mechanisms like molecular mimicry and bystander activation.

Conclusion

The LCMV GP (61-80) peptide is more than just a sequence of amino acids; it is a cornerstone of viral immunology research. Its status as an immunodominant CD4+ T-cell epitope in a highly tractable mouse model provides a consistent and reproducible system for investigating fundamental principles of T-cell biology. From defining the rules of antigen presentation and T-cell activation to pioneering new strategies for vaccines and cancer immunotherapy, the study of GP (61-80) continues to yield critical knowledge for researchers and drug developers aiming to harness the power of the immune system.

References

- 1. Role of Lymphocytic Choriomeningitis Virus (LCMV) in Understanding Viral Immunology: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral Infections and Autoimmune Disease: Roles of LCMV in Delineating Mechanisms of Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

discovery and significance of LCMV GP (61-80) epitope

An In-Depth Technical Guide to the Discovery and Significance of the LCMV GP(61-80) Epitope

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The lymphocytic choriomeningitis virus (LCMV) has long served as a cornerstone model system in immunology, providing profound insights into T-cell responses to viral infections. Within this model, the glycoprotein-derived peptide spanning amino acids 61-80, known as LCMV GP(61-80), has emerged as a critical tool for dissecting the intricacies of CD4+ T-cell immunity. This technical guide provides a comprehensive overview of the discovery of this immunodominant epitope, its multifaceted significance in immunological research, quantitative data on the T-cell responses it elicits, and detailed protocols for its study.

Discovery and Core Characteristics

The LCMV GP(61-80) epitope was first identified in 1995 by Oxenius and colleagues as an immunodominant, I-A^b-restricted determinant for CD4+ T cells in C57BL/6 mice infected with the LCMV WE strain.[1] Subsequent research confirmed its dominance in responses to the widely used LCMV Armstrong strain as well.[1][2] This 20-amino acid peptide (Sequence: GLKGPDIYKGVYQFKSVEFD) has become a vital reagent for tracking CD4+ T-cell responses.[3]

Further investigation using truncated peptides revealed a minimal core epitope, GP(67-77) (Sequence: IYKGVYQFKSV), which elicits a response of an even greater magnitude than the full GP(61-80) peptide.[2] Remarkably, this 11-amino acid core was found to be a rare example of a dually-restricted viral epitope, capable of being presented by both MHC class II (I-A^b) to CD4+ T cells and MHC class I (H-2D^b) to CD8+ T cells.

Immunological Significance

The significance of the GP(61-80) epitope is extensive, impacting basic research and therapeutic development.

-

Model for CD4+ T-Cell Immunity: GP(61-80) is the principal epitope used to study the dynamics of CD4+ T-cell activation, expansion, contraction, and memory formation during an acute viral infection.

-

SMARTA Transgenic Model: The creation of T-cell receptor (TCR) transgenic mice, known as SMARTA mice, whose CD4+ T cells almost exclusively recognize the GP(61-80) epitope presented by I-A^b, has been a transformative event in immunology. This model allows for the tracking of a monoclonal, antigen-specific CD4+ T-cell population in vivo, providing clarity in complex immune environments.

-

Studying Immune Dysfunction: In chronic LCMV infection models (e.g., using LCMV Clone 13), the response to GP(61-80) is a key readout for studying T-cell exhaustion, a state of functional inactivation that occurs during persistent antigen exposure.

-

Vaccine Development: As a potent CD4+ T-cell epitope, GP(61-80) has been incorporated into various vaccine platforms, including Listeria and influenza virus vectors, to study how to elicit robust anti-viral and anti-tumor T-helper cell immunity.

-

Understanding T-Cell Help: The robust CD4+ T-cell "help" generated by this epitope is critical for the development and maintenance of effective CD8+ T-cell and B-cell responses, which are essential for viral clearance.

Quantitative Analysis of the GP(61-80) Immune Response

The cellular response to the GP(61-80) epitope has been quantified using several key immunological metrics. These data are crucial for comparing responses across different experimental conditions, such as acute versus chronic infection or in various genetic knockout models.

Table 1: Functional Avidity (EC₅₀) of T-Cells Responding to LCMV GP Epitopes

Functional avidity measures the sensitivity of T cells to their cognate antigen. It is determined by calculating the peptide concentration that elicits a half-maximal response (EC₅₀), typically measured by IFN-γ production. A lower EC₅₀ value indicates higher functional avidity.

| T-Cell Specificity | Responding Cell Type | Infection Model | EC₅₀ (Peptide Concentration) | Source(s) |

| GP(61-80) | Polyclonal CD4+ | LCMV Armstrong (Acute) | ~1.1 x 10⁻⁸ M | |

| GP(61-80) | Polyclonal CD4+ | LCMV Armstrong (Acute) | 2.5 x 10⁻² µg/ml | |

| GP(67-77) | Polyclonal CD4+ | LCMV Armstrong (Acute) | 2.9 x 10⁻² µg/ml | |

| GP(67-77) | Polyclonal CD8+ | LCMV Armstrong (Acute) | 1.1 x 10⁻² µg/ml | |

| GP(61-80) | Polyclonal CD4+ | LCMV Clone 13 (Chronic) | Significantly higher than acute |

Table 2: Frequency of Antigen-Specific CD4+ T-Cells

The frequency of GP(61-80)-specific CD4+ T-cells at the peak of the immune response (Day 8 post-infection) highlights the immunodominance of this epitope. Different detection methods can yield varying results, underscoring the importance of methodology.

| Detection Method | Specificity | % of Total CD4+ T-Cells in Spleen | Source(s) |

| pMHC II Tetramer (I-A^b:GP66-77) | GP(61-80) | 8.9% ± 0.4% | |

| 2D Adhesion Assay | GP(61-80) | 33.7% ± 4.8% |

Key Experimental Protocols

The study of the GP(61-80) epitope relies on a set of core immunological assays. Detailed methodologies for the most critical of these are provided below.

Protocol: Intracellular Cytokine Staining (ICCS) for Epitope-Specific T-Cells

ICCS is used to identify and quantify T-cells that produce a specific cytokine (e.g., IFN-γ, TNF-α, IL-2) in response to antigen stimulation.

1. Cell Preparation and Stimulation (6 hours total): a. Prepare a single-cell suspension from the spleen or lymph nodes of an LCMV-infected mouse (typically 8 days post-infection for peak response). b. Resuspend cells at 1-2 x 10⁶ cells/mL in complete RPMI medium. c. Aliquot 1 mL of cell suspension into wells of a 24-well plate or into 5 mL polystyrene tubes. d. For stimulated samples, add the GP(61-80) peptide to a final concentration of 1-5 µg/mL. For a positive control, use a cell stimulation cocktail (e.g., PMA and Ionomycin). Leave one sample unstimulated as a negative control. e. After 1-2 hours of incubation at 37°C, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all samples to trap cytokines intracellularly. f. Incubate for an additional 4-5 hours at 37°C.

2. Surface Marker Staining (30 minutes): a. Harvest cells and wash with FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide). b. Resuspend cells in 50 µL of FACS buffer containing fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD8, anti-CD44). A viability dye should be included to exclude dead cells. c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash cells twice with FACS buffer.

3. Fixation and Permeabilization (30 minutes): a. Resuspend the cell pellet in 100-200 µL of a fixation/permeabilization solution (commercial kits are recommended, e.g., Cytofix/Cytoperm). b. Incubate for 20 minutes at room temperature in the dark. c. Wash cells twice with 1x Permeabilization Buffer (provided in kits).

4. Intracellular Staining and Analysis (30-60 minutes): a. Resuspend the permeabilized cell pellet in 50 µL of 1x Permeabilization Buffer containing fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α). b. Incubate for 30-60 minutes at room temperature in the dark. c. Wash cells twice with 1x Permeabilization Buffer. d. Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer. Analyze by gating on CD4+ lymphocytes and quantifying the percentage of cytokine-positive cells.

Protocol: Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.

1. Plate Preparation (Day 1): a. Pre-wet a 96-well PVDF membrane plate by adding 20 µL of 35% ethanol to each well for 1 minute. b. Wash the plate 5 times with sterile PBS. c. Coat each well with 100 µL of an anti-cytokine capture antibody (e.g., anti-IFN-γ) diluted in sterile PBS. d. Cover the plate and incubate overnight at 4°C.

2. Cell Plating and Incubation (Day 2): a. Decant the capture antibody solution and wash the plate 3-5 times with sterile PBS. b. Block the membrane by adding 200 µL of complete RPMI medium to each well and incubating for at least 1 hour at 37°C. c. Prepare a single-cell suspension from lymphoid tissues as in the ICCS protocol. d. Decant the blocking medium. Add 100 µL of your stimulant (e.g., GP(61-80) peptide) diluted in medium to the appropriate wells. e. Add 100 µL of the cell suspension (typically 2-4 x 10⁵ cells/well) to each well. f. Cover the plate and incubate for 18-24 hours at 37°C in a CO₂ incubator.

3. Detection and Development (Day 3): a. Decant cells and wash the plate 5 times with wash buffer (PBS + 0.05% Tween-20). b. Add 100 µL of a biotinylated anti-cytokine detection antibody to each well. Incubate for 2 hours at room temperature. c. Wash the plate 5 times with wash buffer. d. Add 100 µL of streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase - AP) to each well. Incubate for 1 hour at room temperature. e. Wash the plate 5 times with wash buffer, followed by 2 washes with PBS. f. Add 100 µL of a chromogenic substrate (e.g., BCIP/NBT for AP) to each well. Monitor spot development (5-30 minutes). g. Stop the reaction by washing thoroughly with tap water. Allow the plate to dry completely. h. Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Protocol: Generation of GP(61-80)-Specific CD4+ T-Cell Lines

This protocol allows for the in vitro expansion of antigen-specific T-cells for further functional studies.

1. Mouse Infection and Spleen Harvest: a. Infect a C57BL/6 mouse intraperitoneally (i.p.) with 1.5 x 10⁵ plaque-forming units (pfu) of LCMV Armstrong. b. After 13 days, euthanize the mouse and harvest the spleen under sterile conditions.

2. Cell Preparation and Depletion: a. Prepare a single-cell suspension of splenocytes. Lyse red blood cells using ACK lysis buffer. b. Deplete CD8+ T-cells using antibody-coated magnetic beads according to the manufacturer's protocol.

3. In Vitro Culture and Expansion: a. Count the remaining cells and adjust the concentration to 5 x 10⁶ cells/mL in complete RPMI medium supplemented with IL-2 (10-20 U/mL). b. Add the GP(61-80) peptide to a final concentration of 1-2 µg/mL. c. Culture the cells at 37°C. Every 3-4 days, split the cultures and add fresh medium containing IL-2 and peptide. d. After 1-2 weeks, the resulting cell lines can be tested for specificity and function using ICCS or other functional assays.

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.

Experimental Workflow for T-Cell Response Analysis

Dual MHC Presentation of the GP(67-77) Core Epitope

Simplified T-Cell Receptor Signaling Cascade

References

- 1. CD4 T cell affinity diversity is equally maintained during acute and chronic infection Chronic infection fails to alter T cell affinity diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

The Lynchpin of Antiviral CD4+ T Cell Immunity: A Technical Guide to LCMV GP (61-80) as a Model Antigen

For Researchers, Scientists, and Drug Development Professionals

The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide, GP (61-80), has emerged as a cornerstone model antigen for dissecting the intricacies of CD4+ T cell responses in the context of viral infections. Its immunodominance in C57BL/6 mice, coupled with the availability of robust research tools, provides an unparalleled system for investigating T helper cell activation, differentiation, memory formation, and effector function. This in-depth technical guide synthesizes key data, experimental protocols, and signaling pathways associated with the LCMV GP (61-80)-specific CD4+ T cell response.

Quantitative Insights into the LCMV GP (61-80) CD4+ T Cell Response

The study of the GP (61-80) epitope has yielded a wealth of quantitative data that delineates the magnitude and quality of the antigen-specific CD4+ T cell response. These data are crucial for establishing experimental benchmarks and understanding the dynamic nature of T cell immunity.

| Parameter | Value | Experimental Context | Citation |

| Core Epitope | GP (67-77) | Identified as the minimal immunodominant core epitope within GP (61-80) for I-Ab-restricted CD4+ T cells. | [1][2] |

| MHC Restriction | I-Ab | The GP (61-80) epitope is presented by the MHC class II molecule I-Ab. | [1] |

| Peak Effector Frequency (Tetramer Staining) | 8.9 ± 0.4% of CD4+ T cells | In the spleen of C57BL/6 mice at day 8 post-infection with LCMV Armstrong. | [3] |

| Peak Effector Frequency (2D Adhesion Analysis) | 33.7 ± 4.8% of CD4+ T cells | In the spleen of C57BL/6 mice at day 8 post-infection with LCMV Armstrong, suggesting tetramers may underestimate the total responding population. | |

| In Vitro Expanded Frequency (Tetramer Staining) | 32.4 ± 7.7% to 59.2 ± 7.0% of CD4+ T cells | After one or repeated rounds of in vitro restimulation with GP (61-80) peptide, respectively. | |

| Functional Avidity (EC50) | Significantly higher than for self-antigen MOG35-55 | GP (61-80)-specific CD4+ T cells exhibit a 61-fold higher functional avidity. | |

| Binding Affinity to I-Ab | High | The shorter epitope GP (66-80) demonstrates the greatest binding affinity to I-Ab among several tested LCMV GP epitopes. | |

| TCR Vβ Usage | ~33% Vβ8.1/8.2 | Approximately one-third of GP (61-80)-specific effector and memory CD4+ T cells utilize Vβ8.1/8.2 TCRs. |

Core Experimental Protocols

Detailed methodologies are paramount for reproducible research. The following sections outline key experimental protocols for studying the LCMV GP (61-80)-specific CD4+ T cell response.

LCMV Infection for Induction of CD4+ T Cell Response

This protocol describes the standard procedure for infecting mice to generate a primary LCMV-specific T cell response.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

LCMV Armstrong strain (e.g., clone 53b)

-

Phosphate-buffered saline (PBS), sterile

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Thaw a stock aliquot of LCMV Armstrong on ice.

-

Dilute the virus in sterile PBS to the desired concentration. A typical dose for inducing a robust acute infection is 2 x 105 plaque-forming units (PFU) per mouse.

-

Inject mice intraperitoneally (i.p.) with the viral suspension in a volume of 200-500 µL.

-

House the infected animals in appropriate biosafety level facilities.

-

Monitor the mice for signs of infection. The peak of the primary CD4+ T cell response typically occurs around day 8 post-infection.

Intracellular Cytokine Staining (ICS) for Functional Analysis

ICS is a powerful technique to quantify cytokine-producing T cells at a single-cell level.

Materials:

-

Splenocytes from LCMV-infected mice

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

LCMV GP (61-80) peptide (e.g., 5 µg/mL)

-

Brefeldin A (e.g., 1 µg/mL)

-

Anti-CD4, anti-Thy1.1 (if using SMARTA cells), and other surface marker antibodies

-

Fixation/Permeabilization buffers

-

Anti-IFN-γ, anti-TNF-α, anti-IL-2 antibodies

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes from LCMV-infected mice.

-

Resuspend cells at a concentration of 1-2 x 106 cells/well in a 96-well plate.

-

Stimulate the cells with GP (61-80) peptide for 5-6 hours at 37°C. Include a no-peptide control.

-

Add Brefeldin A for the final 4-5 hours of stimulation to inhibit cytokine secretion.

-

Wash the cells and stain for surface markers (e.g., CD4) for 30 minutes at 4°C.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

-

Wash the cells and acquire data on a flow cytometer.

-

Gate on CD4+ T cells to analyze the percentage of cytokine-producing cells.

MHC Class II Tetramer Staining for Antigen-Specific T Cell Enumeration

Tetramer staining allows for the direct visualization and quantification of antigen-specific T cells.

Materials:

-

Splenocytes from LCMV-infected mice

-

I-Ab GP (66-77)-PE or other fluorochrome-conjugated tetramer

-

Anti-CD4 and other surface marker antibodies

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes.

-

Resuspend approximately 2 x 106 cells in flow cytometry buffer.

-

Add the I-Ab GP (66-77) tetramer and incubate for 75 minutes at 37°C.

-

Wash the cells to remove unbound tetramer.

-

Stain with anti-CD4 and other surface antibodies for 30 minutes at 4°C.

-

Wash the cells and resuspend in flow cytometry buffer.

-

Acquire data immediately on a flow cytometer.

-

Gate on CD4+ lymphocytes to determine the percentage of tetramer-positive cells.

Adoptive Transfer of SMARTA CD4+ T Cells

The use of TCR transgenic SMARTA cells allows for the tracking of a homogenous population of GP (61-80)-specific CD4+ T cells.

Materials:

-

SMARTA transgenic mice (Thy1.1+)

-

Naïve C57BL/6 recipient mice (Thy1.2+)

-

Materials for preparing a single-cell suspension from the spleen and lymph nodes of SMARTA mice

-

PBS, sterile

-

Syringes and needles for intravenous injection

Procedure:

-

Euthanize a naïve SMARTA mouse and harvest the spleen and lymph nodes.

-

Prepare a single-cell suspension and lyse red blood cells.

-

Enrich for CD4+ T cells using a negative selection kit to improve purity.

-

Count the purified SMARTA CD4+ T cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 104 to 5 x 106 cells per recipient, depending on the experimental design).

-

Inject the cell suspension intravenously (i.v.) into the tail vein of recipient C57BL/6 mice.

-

One day after transfer, infect the recipient mice with LCMV as described above.

-

At various time points post-infection, tissues can be harvested to analyze the expansion, differentiation, and function of the transferred Thy1.1+ SMARTA T cells.

Visualizing the Molecular and Experimental Landscape

Diagrams are indispensable for conceptualizing the complex biological pathways and experimental workflows involved in the study of LCMV GP (61-80).

Caption: Antigen processing and presentation of LCMV GP (61-80) by an APC.

Caption: Simplified TCR signaling cascade upon recognition of GP (61-80).

Caption: Experimental workflow for SMARTA CD4+ T cell adoptive transfer.

Conclusion

The LCMV GP (61-80) model antigen system provides an indispensable platform for advancing our understanding of CD4+ T cell immunity. The well-characterized nature of the epitope, the availability of specific TCR transgenic mice, and the robustness of the viral infection model allow for detailed and reproducible investigations into the fundamental principles of T helper cell biology. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to leverage this powerful tool to explore novel immunotherapies and vaccine strategies.

References

immunodominance of the LCMV GP (61-80) epitope

An In-Depth Technical Guide to the Immunodominance of the LCMV GP(61-80) Epitope

Introduction

The Lymphocytic Choriomeningitis Virus (LCMV) model system is a cornerstone of modern immunology, providing profound insights into the dynamics of T-cell responses during acute and chronic viral infections. A key concept elucidated through this model is immunodominance , a phenomenon where the immune response is focused on a limited number of epitopes from a complex pathogen. Within the C57BL/6 mouse model, the glycoprotein-derived peptide spanning amino acids 61-80, GP(61-80) , is the archetypal immunodominant CD4+ T-cell epitope.[1][2][3] This guide provides a comprehensive technical overview of the factors governing its dominance, quantitative measures of the response, detailed experimental protocols for its study, and visual representations of the underlying biological processes.

Data Presentation: Quantitative Analysis of the GP(61-80) Response

The immunodominance of GP(61-80) is quantitatively demonstrated by the magnitude of the CD4+ T-cell response it elicits compared to other epitopes. The core immunogenic sequence has been further mapped to an 11-amino acid peptide, GP(67-77).[1][2]

Table 1: Frequency of LCMV-Specific CD4+ T-Cell Responses in C57BL/6 Mice (Day 8-9 Post-Infection with LCMV Armstrong)

| Epitope | Stimulation Peptide | Assay | Percentage of CD4+ T-cells Responding (Mean ± SD) | Reference |

| GP(61-80) | GP(61-80) | 2D Adhesion | 33.7 ± 4.8% | |

| GP(66-77) (core) | GP(66-77) | I-Ab Tetramer | 8.9 ± 0.4% | |

| GP(66-80) (core) | GP(66-80) | ICCS (IFN-γ) | ~3.0% | |

| NP(309-328) | NP(311-325) | ICCS (IFN-γ) | ~0.5% | |

| GP(126-140) | GP(126-140) | ICCS (IFN-γ) | ~1.0% |

Note: Discrepancies in frequencies between assays (e.g., 2D Adhesion vs. Tetramer) highlight that tetramer staining may underestimate the total population of antigen-specific T-cells, particularly those with lower affinity.

Table 2: Comparison of T-Cell Responses in Acute vs. Chronic LCMV Infection

| LCMV Strain | Infection Type | Key Feature | Impact on T-Cell Response Hierarchy | Reference |

| Armstrong | Acute | Rapidly cleared by day 8 | NP396 is the dominant CD8 epitope; GP(61-80) is the dominant CD4 epitope. | |

| Clone 13 | Chronic | Persists in tissues for >1 month | The immunodominance hierarchy shifts; GP33 and GP276 CD8 responses become more prominent as the NP396 response is eliminated. GP(61-80) remains a dominant CD4 epitope. |

Experimental Protocols

The study of the GP(61-80) epitope relies on a set of well-established immunological techniques.

Mouse and Virus Handling

-

Mice: C57BL/6 (H-2b) mice are the standard model for studying the I-Ab-restricted GP(61-80) epitope. For adoptive transfer studies, TCR transgenic mice such as SMARTA (expressing a TCR specific for GP(61-80)) are used.

-

Virus Strains:

-

LCMV Armstrong: Used to study acute, self-resolving infections. A typical dose is 2 x 105 Plaque Forming Units (PFU) administered intraperitoneally (i.p.).

-

LCMV Clone 13 (Cl-13): Used to study chronic infections. A typical dose is 2 x 106 PFU administered intravenously (i.v.).

-

-

Virus Propagation and Titer: LCMV is propagated in Baby Hamster Kidney (BHK-21) cells. Viral titers are determined via plaque assay on Vero cell monolayers. Virus stocks are stored at -80°C, as the virus is heat-labile and loses infectivity with freeze-thaw cycles.

Adoptive Transfer of SMARTA CD4+ T-Cells

This protocol is used to track a synchronized population of GP(61-80)-specific T-cells.

-

Isolate CD4+ T-cells from the spleen and lymph nodes of a SMARTA mouse (Thy1.1+).

-

Purify naïve (CD44lo) SMARTA cells.

-

Adoptively transfer 1 x 104 to 2 x 104 naïve SMARTA cells into recipient C57BL/6 mice (Thy1.2+) via intravenous injection.

-

One day post-transfer, infect recipient mice with LCMV as described above.

Intracellular Cytokine Staining (ICCS)

This assay measures the frequency of cytokine-producing T-cells following antigen-specific restimulation.

-

Harvest spleens from LCMV-infected mice at the desired time point (e.g., day 8 for peak effector response).

-

Prepare a single-cell suspension.

-

Stimulate splenocytes for 5 hours at 37°C with the relevant peptide (e.g., 1-2 µg/mL of GP(61-80) peptide ).

-

Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the duration of the stimulation to trap cytokines intracellularly.

-

Following stimulation, stain cells with antibodies against surface markers (e.g., anti-CD4, anti-CD44).

-

Fix and permeabilize the cells.

-

Stain with antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).

-

Analyze the cell population by multi-color flow cytometry, gating on CD4+ T-cells to determine the percentage of cells producing cytokines in response to the peptide.

MHC Class II Tetramer Staining

This method directly visualizes antigen-specific T-cells by using fluorescently labeled, multivalent pMHC complexes.

-

Prepare a single-cell suspension from the spleen.

-

Incubate cells with an I-Ab tetramer complexed with the core GP(61-80) epitope, typically GP(66-77) . A control tetramer with an irrelevant peptide (e.g., hCLIP) should be used to determine background staining.

-

Stain for surface markers (e.g., anti-CD4, anti-CD8).

-

Analyze by flow cytometry. The tetramer-positive population is identified within the CD4+ T-cell gate.

Cytotoxicity (51Cr Release) Assay

While primarily for CD8+ T-cells, this assay can be adapted to assess CD4+ T-cell cytotoxic potential or overall splenocyte cytotoxicity.

-

Prepare effector cells (splenocytes from infected mice).

-

Prepare target cells (e.g., MC57G cells) and label them with 51Cr.

-

Pulse target cells with the specific peptide or infect them with LCMV.

-

Co-culture effector and target cells at various ratios for 4-6 hours.

-

Measure the amount of 51Cr released into the supernatant, which is proportional to the degree of cell lysis.

Visualizations: Pathways and Processes

Antigen Processing and Presentation of GP(61-80)

The processing of the GP(61-80) epitope for presentation on MHC Class II molecules can follow a pathway that is independent of lysosomal degradation. Studies have shown that forcing the epitope into the lysosomal compartment, for example by fusing it to the LIMP-II tail, abrogates its presentation because it is susceptible to cleavage by the lysosomal enzyme Cathepsin D. This suggests that in a natural infection, the epitope is processed in a different compartment or via an alternative pathway that avoids this destructive cleavage.

Experimental Workflow for T-Cell Response Analysis

The process of quantifying the GP(61-80) specific T-cell response follows a standardized workflow from animal infection to data acquisition.

Factors Contributing to Immunodominance

The dominance of the GP(61-80) epitope is not coincidental but rather the result of a confluence of factors at different stages of the immune response.

References

initial characterization of LCMV GP (61-80) specific T cells

An In-depth Technical Guide: Initial Characterization of LCMV Glycoprotein (61-80) Specific T Cells

Abstract

The study of antiviral T cell immunity has been significantly advanced by the lymphocytic choriomeningitis virus (LCMV) mouse model. Within this system, the CD4+ T cell response to the glycoprotein-derived peptide GP(61-80) in C57BL/6 mice stands out as a critical and immunodominant component of the adaptive immune response. These I-Ab-restricted T cells are instrumental in orchestrating effective viral control, primarily by providing essential help to both B cell and CD8+ T cell populations.[1][2] This technical guide provides a comprehensive overview of the initial characterization of LCMV GP(61-80) specific T cells, detailing their phenotype and function. It includes quantitative data summaries, detailed experimental protocols for their isolation and analysis, and visualizations of the core signaling pathways and experimental workflows involved in their study. This document is intended for researchers, scientists, and drug development professionals engaged in immunology and virology research.

Introduction

The lymphocytic choriomeningitis virus (LCMV) model is a cornerstone of modern immunology, offering profound insights into the dynamics of T cell responses during acute and chronic viral infections. A key element of the anti-LCMV immune response in the widely used C57BL/6 mouse strain is the robust CD4+ T cell population targeting the viral glycoprotein.[1] Research has identified the peptide spanning amino acids 61-80, presented by the MHC class II molecule I-Ab, as the immunodominant epitope for this CD4+ T cell response.[1] In fact, this single specificity can account for more than half of the entire LCMV-specific CD4+ T cell response.[1] Further mapping has refined the core epitope to the 11-amino-acid sequence GP(67-77). Understanding the initial characteristics of these T cells—from their surface phenotype and cytokine profile to their functional capabilities—is crucial for dissecting the mechanisms of effective antiviral immunity.

Phenotypic and Functional Characterization

The initial response of GP(61-80) specific CD4+ T cells following LCMV infection is marked by a dynamic set of phenotypic and functional changes.

Phenotype:

-

Activation Markers: Upon activation, these T cells upregulate canonical activation markers such as CD44 while downregulating lymph node homing receptors like CD62L.

-

TCR Usage: A notable portion, approximately one-third, of the GP(61-80) specific effector and memory CD4+ T cells utilize Vβ8.1/8.2 T cell receptors (TCRs).

-

Cytokine Profile: A primary hallmark of these cells is their capacity to produce Interferon-gamma (IFN-γ) upon antigen-specific restimulation. They are also capable of producing Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2), exhibiting a polyfunctional Th1 profile that is critical for their helper function.

-

Exhaustion Markers: In the context of chronic infection established by LCMV Clone 13, these T cells progressively lose effector function and begin to express inhibitory receptors, most notably PD-1, a key indicator of T cell exhaustion.

Function:

-

Helper Functions: The cardinal role of GP(61-80) specific CD4+ T cells is to provide "help" to other immune cells. This is critical for sustaining antiviral CD8+ T cell numbers and function, which is essential for viral control, particularly during persistent infections. They also contribute to the generation of robust B cell and antibody responses.

-

Direct Effector Activity: Through the secretion of cytokines like IFN-γ, these cells exert direct antiviral effects and modulate the overall immune environment at the site of infection.

-

Functional Avidity: The functional avidity of LCMV-specific CD4+ T cells, which is a measure of their sensitivity to peptide stimulation, is considerably lower than that of their LCMV-specific CD8+ T cell counterparts.

Quantitative Analysis of the GP(61-80) T Cell Response

The magnitude and quality of the T cell response can be quantified using several methods. The data below is compiled from studies using C57BL/6 mice at the peak of the acute response (Day 8 post-infection with LCMV Armstrong).

| Parameter | Method | Value | Reference |

| Frequency in Spleen | pMHC II Tetramer Staining (GP66-77-I-Ab) | 8.9 ± 0.4% of CD4+ T cells | |

| Frequency in Spleen | 2D Adhesion Analysis | 33.7 ± 4.8% of CD4+ T cells | |

| 2D Effective Affinity | Micropipette Adhesion Frequency Assay | 1.65 ± 0.79 x 10-4 µm4 | |

| Functional Avidity (EC50) | IFN-γ Induction | EC50 values for GP(61-80) specific CD4+ T cells were higher (indicating lower avidity) than for specific CD8+ T cells. |

| Cytokine Production Profile (Post-Peptide Restimulation) | Cell Subset | Value | Reference |

| IFN-γ Production | GP(61-80) specific SMARTA CD4+ T cells | >60% of Thy1.1+ cells | |

| TNF-α Production | GP(61-80) specific SMARTA CD4+ T cells | >60% of Thy1.1+ cells | |

| Polyfunctionality (IFN-γ+TNF-α+IL-2+) | Antigen-specific CD4+ T cells in Medial Lymph Node | Significantly increased in LCMV-primed mice upon secondary challenge. |

Key Signaling Pathways and Workflows

Visualizing the molecular and experimental pathways is essential for understanding the characterization of GP(61-80) specific T cells.

Caption: TCR-mediated activation of a GP(61-80) specific CD4+ T cell.

Caption: Innate immune recognition of LCMV leading to T cell activation.

Caption: Workflow for phenotypic and functional analysis of T cells.

Experimental Protocols

The following protocols provide a standardized approach for the initial characterization of LCMV GP(61-80) specific T cells.

Mouse Model and Virus Infection

-

Animals: Use 6- to 8-week-old female C57BL/6 mice (H-2b). For adoptive transfer studies, SMARTA TCR transgenic mice (Thy1.1+), whose CD4+ T cells recognize the GP(61-80) epitope, are commonly used.

-

Virus: Use the Armstrong strain of LCMV for acute infection studies.

-

Infection: Infect mice with a dose of 2 x 105 plaque-forming units (PFU) of LCMV Armstrong via intraperitoneal (i.p.) injection. The peak of the primary T cell response occurs around day 8 post-infection.

Isolation of Splenocytes

-

Euthanize mice at day 8 post-infection.

-

Aseptically harvest spleens into a petri dish containing 5 mL of RPMI-1640 medium.

-

Generate a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer (70 µm).

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 2 mL of ACK Lysis Buffer to lyse red blood cells (RBCs). Incubate for 2 minutes at room temperature.

-

Quench the lysis by adding 10 mL of complete RPMI medium.

-

Centrifuge cells, discard the supernatant, and resuspend in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) or complete RPMI for subsequent assays.

-

Count viable cells using a hemocytometer and Trypan Blue exclusion.

Ex Vivo Peptide Restimulation and Intracellular Cytokine Staining (ICS)

This protocol is adapted from standard procedures for detecting cytokine-producing T cells.

-

Adjust splenocyte concentration to 1 x 107 cells/mL in complete RPMI medium.

-

Plate 100 µL of cell suspension (1 x 106 cells) per well in a 96-well round-bottom plate.

-

Prepare peptide stimulation cocktails. For each sample, create:

-

Stimulated: GP(61-80) peptide at a final concentration of 1 µg/mL.

-

Unstimulated (Negative Control): Medium only.

-

-

Add costimulatory antibodies anti-CD28 and anti-CD49d (1 µg/mL each) to all wells to enhance signal detection.

-

Add 100 µL of the appropriate stimulation cocktail to the cells.

-

Incubate for 1 hour at 37°C, 5% CO2.

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) at the manufacturer's recommended concentration.

-

Incubate for an additional 4-5 hours at 37°C, 5% CO2.

-

Proceed with staining by first staining for surface markers (e.g., anti-CD4, anti-CD44), followed by fixation and permeabilization, and finally intracellular staining for cytokines (e.g., anti-IFN-γ, anti-TNF-α) as per standard protocols.

MHC Class II Tetramer Staining

This method directly identifies antigen-specific T cells without requiring functional stimulation.

-

Aliquot 1-2 x 106 splenocytes per tube in FACS buffer.

-

Add PE- or APC-conjugated I-Ab GP(66-77) tetramer at the pre-titrated optimal concentration.

-

Incubate for 1 hour at 37°C in the dark. This incubation at 37°C is often required for optimal MHC-II tetramer staining.

-

Wash cells with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Discard supernatant and resuspend cells in the antibody cocktail for surface markers (e.g., anti-CD4, anti-CD44, anti-CD62L).

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

Resuspend in 200-300 µL of FACS buffer for analysis by flow cytometry.

Conclusion

The GP(61-80) specific CD4+ T cell population represents a powerful tool for dissecting the fundamental principles of antiviral immunity. As the immunodominant helper T cell response in the LCMV Armstrong-infected C57BL/6 mouse, its initial characterization reveals a classic Th1 phenotype, defined by the production of IFN-γ and TNF-α. These cells are essential for orchestrating a fully effective immune response, providing crucial help to both cytotoxic T lymphocytes and B cells. The quantitative methods and detailed protocols outlined in this guide provide a robust framework for researchers to reliably identify, phenotype, and functionally assess this key T cell population, paving the way for further investigations into T cell memory, exhaustion, and the development of novel therapeutic strategies.

References

The Role of LCMV Glycoprotein Peptide (61-80) in Chronic Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The lymphocytic choriomeningitis virus (LCMV) infection model in mice is a cornerstone for studying T-cell responses to viral infections, particularly in the context of chronic disease where T-cell exhaustion is a critical factor. Within this model, the glycoprotein peptide spanning amino acids 61-80 (GP 61-80) has emerged as an invaluable tool. This peptide represents the immunodominant I-Ab-restricted CD4+ T-cell epitope in C57BL/6 mice, making it essential for tracking and manipulating the CD4+ T-cell response during chronic LCMV infection.[1][2][3] This guide provides an in-depth overview of the role of LCMV GP (61-80), detailing experimental protocols, quantitative data from key studies, and the signaling pathways governing the fate of GP (61-80)-specific CD4+ T cells.

Quantitative Analysis of LCMV-Specific T-Cell Responses

The magnitude and function of T-cell responses are critical metrics in understanding the dynamics of viral clearance versus persistence. The following tables summarize quantitative data on LCMV-specific T-cell populations, with a focus on those targeting glycoprotein epitopes.

| Parameter | LCMV Armstrong (Acute) | LCMV Clone 13 (Chronic) | Mouse Strain | Measurement Time | Source |

| CD4+ T-Cell Response (GP 61-80 specific) | |||||

| % of CD4+ T-cells producing IL-2 (in spleen) | ~2% | Not specified | C57BL/6 | Day 9 post-infection | [4] |

| % of CD4+ T-cells producing IFN-γ (in spleen) | High | Lower than acute | C57BL/6 | Day 10 post-infection | [4] |

| CD8+ T-Cell Response (GP 33-41 specific) | |||||

| % of CD8+ T-cells (in spleen) | 50-70% (total LCMV specific) | Exhausted phenotype | C57BL/6 | Peak of infection | |

| Viral Titer in Spleen (PFU/spleen) | Cleared by day 8 | Persists at high levels | C57BL/6 | Day 8 post-infection |

Table 1: Comparison of T-Cell Responses in Acute vs. Chronic LCMV Infection. This table highlights the differences in the magnitude and functionality of T-cell responses directed against key LCMV glycoprotein epitopes in C57BL/6 mice infected with the Armstrong (acute) and Clone 13 (chronic) strains of the virus.

Core Experimental Protocols

Precise and reproducible experimental protocols are fundamental to the study of LCMV infection. Below are detailed methodologies for key experimental procedures cited in the literature.

Mouse Models of Chronic LCMV Infection

The most widely used model for studying chronic viral infection utilizes the LCMV Clone 13 strain.

-

Virus Strain: LCMV Clone 13 ( Cl 13 ) is a variant of the Armstrong strain and is capable of establishing a persistent infection. It differs from the Armstrong strain by only a few amino acids, which results in a higher affinity for the viral receptor α-dystroglycan, leading to rapid and widespread dissemination.

-

Infection Protocol: Adult C57BL/6 mice are typically infected intravenously (i.v.) with 2 x 106 plaque-forming units (PFU) of LCMV Clone 13. This high-dose intravenous infection leads to viral persistence in multiple organs and the exhaustion of virus-specific T-cells.

-

Monitoring Infection: Viral titers can be monitored over time in the blood, spleen, liver, and kidneys using plaque assays. T-cell responses are typically analyzed at various time points post-infection, with key analyses occurring around day 8 for the peak acute response and later time points (e.g., day 30 and beyond) for the chronic phase.

Quantification of Antigen-Specific T-Cells

Two primary techniques are employed to identify and quantify LCMV-specific T-cells: MHC tetramer staining and intracellular cytokine staining (ICS).

1. MHC Class II Tetramer Staining for GP (61-80)-Specific CD4+ T-Cells

This method allows for the direct visualization and quantification of T-cells specific for the GP 61-80 epitope.

-

Cell Preparation: Prepare single-cell suspensions from the spleens of infected mice.

-

Tetramer Staining:

-

Incubate 2 x 106 splenocytes with APC-labeled I-Ab/GP 61-80 tetramer in RPMI 1640 medium with 2% FBS for 3 hours at 37°C. Gently mix the cells every 30 minutes.

-

Wash the cells with FACS buffer (PBS with 2% BSA and 0.1% sodium azide).

-

-

Surface Marker Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD4, CD44, and PD-1 for 30 minutes at 4°C.

-

Data Acquisition: Analyze the cells by flow cytometry. Gate on CD4+ T-cells and identify the tetramer-positive population.

2. Intracellular Cytokine Staining (ICS)

ICS is used to assess the functional capacity of T-cells by measuring their ability to produce cytokines upon antigen-specific stimulation.

-

Cell Stimulation:

-

Incubate 1-2 x 106 splenocytes in 96-well plates with the LCMV GP 61-80 peptide (1 µg/ml) for 5-6 hours at 37°C.

-

Include a protein transport inhibitor, such as Brefeldin A or Monensin, to block cytokine secretion and cause their accumulation within the cell.

-

-

Surface Staining: Stain for surface markers (e.g., CD4, CD8) as described in the tetramer staining protocol.

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).

-

-

Intracellular Staining: Stain with fluorescently labeled antibodies against intracellular cytokines such as IFN-γ, TNF-α, and IL-2 for 30 minutes at room temperature.

-

Data Acquisition: Analyze by flow cytometry to determine the percentage of cytokine-producing cells within the CD4+ T-cell population.

Adoptive Transfer of SMARTA CD4+ T-Cells

To specifically track the fate of GP 61-80-specific CD4+ T-cells, researchers often utilize SMARTA (TCR transgenic) mice, whose CD4+ T-cells recognize the GP 61-80 epitope.

-

Cell Isolation: Isolate CD4+ T-cells from the spleens and lymph nodes of naive SMARTA mice.

-

Labeling (Optional): For tracking proliferation, cells can be labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) before transfer.

-

Transfer: Adoptively transfer a known number of SMARTA CD4+ T-cells (e.g., 105) into recipient C57BL/6 mice via intravenous injection.

-

Infection: Infect the recipient mice with LCMV Clone 13 one day after the cell transfer. The transferred SMARTA cells can then be tracked throughout the course of the infection using congenic markers (e.g., Thy1.1).

Signaling Pathways and Logical Relationships

The functional state of GP 61-80-specific CD4+ T-cells during chronic LCMV infection is governed by a complex interplay of signaling pathways. T-cell exhaustion is a key outcome, characterized by the upregulation of inhibitory receptors and a progressive loss of effector functions.

T-Cell Receptor (TCR) Signaling and Exhaustion

During chronic infection, persistent antigen stimulation leads to chronic TCR signaling, which is a major driver of T-cell exhaustion. This sustained signaling, in contrast to the transient signaling in an acute infection, initiates a distinct transcriptional program.

References

- 1. Lymphocytic Choriomeningitis Virus Infection Yields Overlapping CD4+ and CD8+ T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High Frequency of Virus-Specific Interleukin-2-Producing CD4+ T Cells and Th1 Dominance during Lymphocytic Choriomeningitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Properties of Lymphocytic Choriomeningitis Virus Glycoprotein Fragment 61-80

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core biochemical and immunological properties of the lymphocytic choriomeningitis virus (LCMV) glycoprotein fragment 61-80 (gp61-80). The content herein is curated for an audience with a professional background in immunology, virology, and drug development, offering a centralized resource of quantitative data, experimental methodologies, and visual representations of key biological processes.

Core Biochemical Properties

The LCMV gp61-80 is a 20-amino acid peptide derived from the glycoprotein of the lymphocytic choriomeningitis virus. It is a well-characterized immunodominant epitope for CD4+ T cells in the context of the H-2IAb MHC class II molecule, particularly in the C57BL/6 mouse model.[1][2]

| Property | Value | Reference |

| Amino Acid Sequence | GLKGPDIYKGVYQFKSVEFD | [3] |

| Molecular Weight | 2290.6 Da | [3] |

| Core Epitope | gp67-77 (DIYKGVYQFKSV) | [1] |

Immunological Properties and Quantitative Data

The primary immunological function of LCMV gp61-80 is its ability to be presented by antigen-presenting cells (APCs) via the MHC class II pathway to CD4+ T helper cells, initiating a cascade of adaptive immune responses.

MHC Class II Binding Affinity

| Peptide | MHC Allele | Assay Type | IC50 (nM) | Reference |

| LCMV gp66-80 | I-Ab | Competitive Binding | <11,000 |

T-Cell Receptor (TCR) Interaction and T-Cell Activation

The interaction of the gp61-80/I-Ab complex with the T-cell receptor on specific CD4+ T cells triggers T-cell activation, proliferation, and cytokine production. The strength of this interaction and the subsequent T-cell response can be quantified.

| Interaction/Response | Parameter | Value | Cell Type | Reference |

| TCR-pMHC Binding | Kd | 4.2 µM | Clonal CD4+ T cells | |

| T-Cell Activation (CD69 Expression) | EC50 | ~5 nM | SMARTA CD4+ T cells | |

| IFN-γ Production | EC50 | Not significantly different from gp67-77 | Primary LCMV-specific CD4+ T cells | |

| IL-2 Production | % of CD4+ T cells | ~2% (at day 9 post-infection) | Splenocytes from LCMV-infected mice | |

| TNF-α Production | % of CD4+ T cells | 1.4 ± 0.9% (at day 7 post-infection) | Splenocytes from LCMV-infected mice |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the properties of LCMV gp61-80.

MHC Class II Peptide Binding Assay

This assay quantifies the binding affinity of a peptide to a specific MHC class II molecule.

Principle: A competitive binding assay is performed where the unlabeled test peptide (gp61-80) competes with a labeled (e.g., biotinylated or radiolabeled) high-affinity reference peptide for binding to purified, soluble MHC class II molecules (I-Ab). The concentration of the test peptide that inhibits 50% of the binding of the labeled reference peptide is the IC50 value.

Methodology:

-

Reagents: Purified soluble I-Ab molecules, a high-affinity labeled reference peptide, and the unlabeled gp61-80 test peptide.

-

Incubation: A constant concentration of I-Ab and the labeled reference peptide are incubated with serial dilutions of the gp61-80 peptide in a suitable binding buffer (e.g., citrate-phosphate buffer, pH 5.5) for 48-72 hours at 37°C to reach equilibrium.

-

Capture: The peptide-MHC complexes are captured on an antibody-coated plate (e.g., an anti-I-Ab antibody).

-

Detection: The amount of bound labeled reference peptide is quantified. For biotinylated peptides, this is typically done using a streptavidin-enzyme conjugate followed by a colorimetric or fluorometric substrate. For radiolabeled peptides, scintillation counting is used.

-

Analysis: A competition curve is generated by plotting the signal against the concentration of the gp61-80 peptide. The IC50 is calculated from this curve.

Intracellular Cytokine Staining (ICS) Assay

This flow cytometry-based assay measures the production of specific cytokines by individual T cells in response to antigen stimulation.

Principle: T cells are stimulated with the gp61-80 peptide. During incubation, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block cytokine secretion, causing them to accumulate in the Golgi apparatus and endoplasmic reticulum. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IFN-γ, IL-2, TNF-α) and cell surface markers (e.g., CD4).

Methodology:

-

Cell Preparation: Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from LCMV-infected or immunized mice.

-

Stimulation: Cells are cultured in the presence of LCMV gp61-80 peptide (typically 1-10 µg/mL) for several hours (e.g., 5-6 hours) at 37°C. A protein transport inhibitor is added for the last few hours of culture.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD4.

-

Fixation and Permeabilization: Cells are treated with a fixation buffer (e.g., paraformaldehyde) followed by a permeabilization buffer (e.g., containing saponin or a mild detergent).

-

Intracellular Staining: Cells are incubated with fluorescently labeled antibodies against the cytokines of interest.

-

Flow Cytometry: The percentage of CD4+ T cells producing each cytokine is determined by flow cytometric analysis.

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigenic stimulation.

Principle: T cells are labeled with a fluorescent dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE, or CellTrace™ Violet) that is equally distributed between daughter cells upon cell division. The dilution of the dye, measured by flow cytometry, is proportional to the number of cell divisions.

Methodology:

-

Cell Labeling: CD4+ T cells are isolated and labeled with a proliferation-tracking dye according to the manufacturer's instructions.

-

Co-culture: The labeled T cells are co-cultured with antigen-presenting cells (APCs), such as irradiated splenocytes or dendritic cells, that have been pulsed with the LCMV gp61-80 peptide at various concentrations.

-

Incubation: The co-culture is incubated for 3-5 days at 37°C to allow for T-cell proliferation.

-

Flow Cytometry: The cells are harvested and analyzed by flow cytometry. The fluorescence intensity of the dye in the CD4+ T-cell population is measured.

-

Analysis: The degree of proliferation is determined by the decrease in fluorescence intensity, with distinct peaks representing successive generations of divided cells.

Visualizations of Key Processes

Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental workflows.

Caption: TCR signaling cascade in a CD4+ T cell upon recognition of LCMV gp61-80 presented by I-Ab.

Caption: Experimental workflow for determining the MHC class II binding affinity of LCMV gp61-80.

Caption: Experimental workflow for intracellular cytokine staining to measure T-cell responses to LCMV gp61-80.

References

- 1. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lymphocytic Choriomeningitis Virus Infection Yields Overlapping CD4+ and CD8+ T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocol: In Vitro Stimulation of Splenocytes with LCMV GP (61-80)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Lymphocytic Choriomeningitis Virus (LCMV) infection model is a cornerstone for studying T-cell responses to viral infections. The glycoprotein (GP) derived peptide, spanning amino acids 61-80 (GP 61-80), is a primary immunodominant epitope recognized by CD4+ T helper cells in H-2b mice, such as the C57BL/6 strain[1][2][3][4][5]. In vitro stimulation of splenocytes from LCMV-infected mice with this peptide is a robust method to recall and quantify the antigen-specific T-cell response.

This protocol details the procedure for stimulating splenocytes with LCMV GP (61-80) to measure effector functions, primarily cytokine production, through Intracellular Cytokine Staining (ICS) and Enzyme-Linked Immunospot (ELISpot) assays. These assays are critical for evaluating vaccine efficacy, studying immune memory, and understanding the dynamics of T-cell exhaustion during chronic infections. It is noteworthy that the GP (61-80) peptide also contains an embedded CD8+ T-cell epitope (GP 70-77), which may result in the stimulation of both CD4+ and CD8+ T-cell populations.

Experimental Workflow

The overall experimental process involves isolating splenocytes from LCMV-infected mice, stimulating them with the GP (61-80) peptide, and subsequently analyzing the cellular response using techniques like flow cytometry or ELISpot.

Caption: Overall workflow for LCMV GP (61-80) splenocyte stimulation.

Materials and Reagents

-

Cells: Splenocytes from LCMV-infected mice (e.g., C57BL/6 infected with LCMV Armstrong, harvested 8 days post-infection).

-

Peptide: LCMV GP (61-80) peptide (Sequence: GLNGPDIYKGVYQFKSVEFD), purity >95%.

-

Media: Complete RPMI (RPMI 1640, 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin).

-

Protein Transport Inhibitor: Brefeldin A (BFA) (for ICS).

-

Antibodies for ICS:

-

Fluorochrome-conjugated anti-mouse CD4, CD8, CD44.

-

Fluorochrome-conjugated anti-mouse IFN-γ, TNF-α, IL-2.

-

Live/Dead fixable viability stain.

-

-

Buffers: FACS Buffer (PBS + 2% FBS), Fixation/Permeabilization Buffer.

-

Assay Kits: Mouse IFN-γ ELISpot kit.

-

General Lab Equipment: 96-well U-bottom plates, centrifuge, incubators (37°C, 5% CO2), flow cytometer, ELISpot reader.

Detailed Experimental Protocols

Protocol 1: Preparation of Splenocyte Suspension

-

Aseptically harvest spleens from mice 8 days post-LCMV infection and place them in a petri dish containing 5 mL of cold complete RPMI.

-

Mechanically dissociate the spleens by gently mashing them between the frosted ends of two sterile glass slides or using a gentleMACS dissociator.

-

Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove debris.

-

Centrifuge the suspension at 600 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 3-5 minutes at room temperature.

-

Quench the lysis by adding 20 mL of complete RPMI.

-

Centrifuge again, discard the supernatant, and resuspend the splenocyte pellet in 10 mL of fresh complete RPMI.

-

Count the live cells using a hemocytometer and Trypan Blue exclusion. Adjust the cell concentration as required for the specific assay.

Protocol 2: In Vitro Peptide Stimulation

This protocol is optimized for a 96-well plate format.

-

Adjust the splenocyte suspension to a concentration of 2 x 10^6 cells/mL in complete RPMI.

-

Add 1 x 10^6 cells (in 500 µL) to each well of a 96-well U-bottom plate.

-

Prepare stimulation conditions:

-

Unstimulated Control: Add media only.

-

Positive Control: Add a cell stimulation cocktail (e.g., PMA/Ionomycin).

-

Test Condition: Add LCMV GP (61-80) peptide to a final concentration of 1-5 µg/mL.

-

-

For Intracellular Cytokine Staining (ICS) , add a protein transport inhibitor like Brefeldin A (typically 1-4 µg/mL).

-

Incubate the plate for 4-6 hours at 37°C with 5% CO2. For ELISpot assays , the incubation is typically longer (16-24 hours) and Brefeldin A is not added.

| Parameter | Intracellular Cytokine Staining (ICS) | ELISpot Assay |

| Cell Density/Well | 1-2 x 10^6 | 0.2-1 x 10^6 |

| Peptide Conc. | 1 - 5 µg/mL | 1 - 10 µg/mL |

| Incubation Time | 4 - 6 hours | 16 - 24 hours |

| Brefeldin A | Required | Not Used |

| IL-2 Supplement | Optional (50 U/mL) | Not typically required |

Table 1: Recommended parameters for ICS and ELISpot assays following LCMV GP (61-80) stimulation.

Protocol 3: Downstream Analysis - Intracellular Cytokine Staining (ICS)

-

After incubation, centrifuge the plate and discard the supernatant.

-

Surface Staining: Resuspend cells in FACS buffer containing a live/dead stain and fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8). Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Fixation & Permeabilization: Resuspend cells in a fixation/permeabilization buffer according to the manufacturer's protocol. Incubate for 20-30 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α). Incubate for 30-45 minutes at room temperature in the dark.

-

Wash cells twice with permeabilization buffer and finally resuspend in FACS buffer.

-

Acquire samples on a flow cytometer. Analyze the data by gating on live, single lymphocytes, then on CD4+ or CD8+ T-cell populations to determine the frequency of cytokine-producing cells.

T-Cell Receptor Signaling Pathway

Upon recognition of the LCMV GP (61-80) peptide presented by an Antigen Presenting Cell (APC) on an MHC class II molecule, the T-Cell Receptor (TCR) on a CD4+ T-cell initiates a signaling cascade leading to cytokine production.

Caption: TCR signaling cascade upon LCMV GP (61-80) recognition.

Expected Results

Following stimulation of splenocytes from an acutely infected (Day 8) C57BL/6 mouse, a significant population of CD4+ T-cells should produce IFN-γ and TNF-α. The frequency of these responding cells can vary but provides a quantitative measure of the anti-viral T-cell response.

| Assay Type | Mouse Model | Time Post-Infection | Responding Population | Typical Cytokine Profile | Reference |

| ICS | C57BL/6 (LCMV Armstrong) | Day 8-9 | CD4+ T-cells | IFN-γ+, TNF-α+ | |

| ICS | C57BL/6 (LCMV Clone 13) | Day 9 | CD4+ T-cells | IFN-γ+ | |

| ICS | C57BL/6 (LCMV Armstrong) | Day 8 | CD4+ T-cells | IFN-γ+ |

Table 2: Summary of expected outcomes based on published data.

Troubleshooting and Considerations

-

Low/No Response: Ensure the peptide is of high purity and has been stored correctly. Check cell viability after isolation; it should be >95%. The timing of spleen harvest is critical, as the peak T-cell response occurs around day 8-9 post-infection.

-

High Background: High background in the unstimulated control may indicate non-specific cell death or activation. Ensure aseptic technique during splenocyte preparation and handle cells gently.

-

CD8+ T-Cell Response: As the GP (61-80) peptide contains a known CD8+ T-cell epitope, it is advisable to co-stain for both CD4 and CD8 to fully characterize the responding populations.

-

Assay Choice: ICS provides data on the frequency and phenotype of cytokine-producing cells (multi-parameter analysis), while ELISpot is generally more sensitive for detecting rare cytokine-secreting cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LCMV GP (61-80) | Arenavirus | 232598-19-5 | Invivochem [invivochem.com]

- 3. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LCMV GP (61-80) - 1 mg [anaspec.com]

Application Notes and Protocols for LCMV GP (61-80) in ELISpot Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide GP (61-80) is a well-characterized MHC class II-restricted epitope that serves as a powerful tool for studying CD4+ T cell responses. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. This document provides detailed application notes and a comprehensive protocol for the use of LCMV GP (61-80) peptide in an IFN-γ ELISpot assay to monitor antigen-specific CD4+ T cell immunity, a critical aspect of vaccine development and immunological research.

Data Presentation

The following table summarizes representative quantitative data from IFN-γ ELISpot assays using LCMV GP (61-80) peptide to stimulate splenocytes from LCMV-infected mice. This data illustrates the typical magnitude of response observed.

| Experimental Group | Peptide Stimulant | Mean Spot-Forming Cells (SFCs) per 10^6 Splenocytes | Reference |

| LCMV Armstrong Infected (Day 8) | LCMV GP (61-80) | 516.7 | [1] |

| LCMV Armstrong Infected (Day 8) | LCMV GP (66-81) | 1261.1 | [1] |

| Naive (Uninfected) | LCMV GP (61-80) | < 10 | [1] |

| LCMV Armstrong Infected (Day 8) | No Peptide Control | < 20 | [2] |

Experimental Protocols

Principle of the IFN-γ ELISpot Assay

The IFN-γ ELISpot assay is designed to capture and visualize the IFN-γ secreted by individual T cells upon stimulation with a specific antigen, in this case, the LCMV GP (61-80) peptide. The assay is performed in a 96-well plate coated with a capture antibody specific for IFN-γ. When splenocytes from an LCMV-infected animal are cultured in these wells with the LCMV GP (61-80) peptide, the antigen-specific CD4+ T cells are activated and begin to secrete IFN-γ. This secreted cytokine is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that is converted by the enzyme into a colored, insoluble spot. Each spot represents a single IFN-γ-secreting cell.

Materials and Reagents

-

LCMV GP (61-80) Peptide: Sequence H-GLKGPDIYKGVYQFKSVEFD-OH. Lyophilized peptide should be reconstituted in sterile DMSO to a stock concentration of 1 mg/mL and then diluted to the working concentration in sterile PBS or cell culture medium.

-

ELISpot Plate: 96-well PVDF membrane plates.

-

Cell Source: Splenocytes isolated from LCMV-infected and naive control mice.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Antibodies:

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody